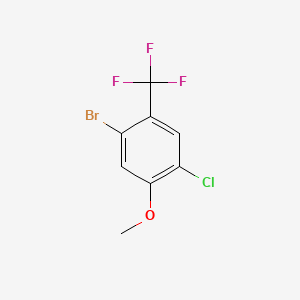![molecular formula C15H15NO2 B14768373 Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)
Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an amino group, a methyl group, and a carboxylate ester group attached to a biphenyl structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The amino group in Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or alkylated biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the biphenyl structure allows for π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate: Unique due to the presence of both amino and carboxylate ester groups.
4-Aminobiphenyl: Lacks the carboxylate ester group, making it less versatile in certain reactions.
Methyl 4’-methyl-[1,1’-biphenyl]-2-carboxylate: Lacks the amino group, reducing its potential for hydrogen bonding interactions.
Uniqueness: Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
methyl 4-amino-2-(4-methylphenyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)14-9-12(16)7-8-13(14)15(17)18-2/h3-9H,16H2,1-2H3 |
Clé InChI |
UTUJSEHHXBGANN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


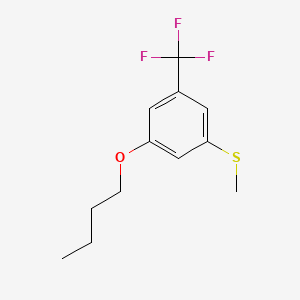

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)


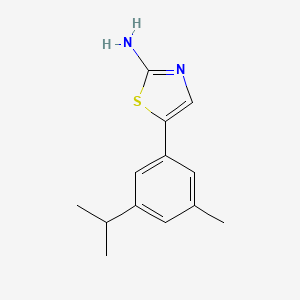


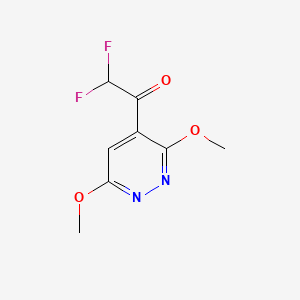
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)

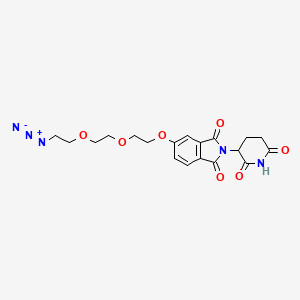
![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
